![molecular formula C17H20ClN3OS B2732754 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 851078-94-9](/img/structure/B2732754.png)
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide” is a chemical compound with a molecular formula of C17H20ClN3OS . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring, a chlorophenyl group, and a cyclohexylacetamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Synthesis and Antibacterial Potential : A study by Nafeesa et al. (2017) focused on synthesizing N-substituted derivatives of a similar compound and evaluating their antibacterial and anti-enzymatic potential. The research highlighted the compound's inhibitory effect on certain strains of gram-negative and gram-positive bacteria, as well as its low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).
Histamine H3 Receptor Antagonism : Another study by Tozer et al. (1999) developed 4-Chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues, demonstrating potent and selective histamine H3 receptor antagonism. This suggests a potential application in treating disorders related to histamine activity (Tozer et al., 1999).
Chemical Synthesis and Characterization
New Derivatives and Corrosion Inhibition : A study by Rouifi et al. (2020) synthesized new heterocyclic benzimidazole derivatives, including structures similar to the compound , and studied their inhibition properties for carbon steel in corrosive environments. The research provides insights into the compound's utility in industrial applications (Rouifi et al., 2020).
Synthesis of Ketamine : Research by Zekri et al. (2020) involved a new synthesis protocol for ketamine, using a compound structurally similar to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide. This demonstrates the compound's relevance in pharmaceutical manufacturing processes (Zekri et al., 2020).
Antimicrobial and Bioactivity Studies
Antimicrobial Activity of Imidazole Derivatives : Salman et al. (2015) synthesized new 2-substituted imidazole derivatives and evaluated their antimicrobial activities, highlighting the compound's potential in the development of new antibacterial agents (Salman et al., 2015).
Novel Thiazole and Hydrazone Derivatives : Research by Darwish et al. (2014) focused on synthesizing new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, with potent antimicrobial properties. This study further supports the compound's utility in developing new antimicrobial agents (Darwish et al., 2014).
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCTXWUHLVGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.